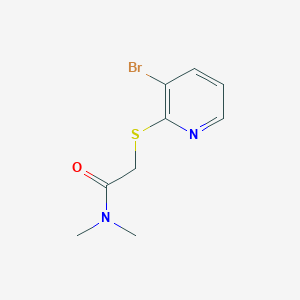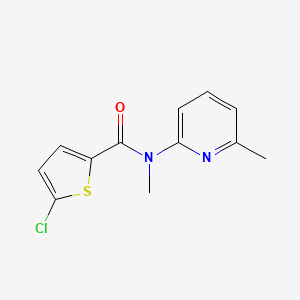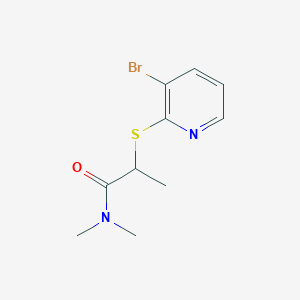
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyridine derivatives and has a molecular formula of C10H12BrN2OS. In
作用機序
The mechanism of action of 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylacetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth or by modulating the expression of genes involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammation. Additionally, it has been investigated for its potential neuroprotective effects in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylacetamide in lab experiments is its relatively simple synthesis method. Additionally, it has shown promising results in various scientific research fields. However, one of the limitations is its low solubility in water, which may limit its applications in certain experiments.
将来の方向性
There are several future directions for the research on 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylacetamide. One potential direction is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential applications in other scientific research fields, such as the treatment of infectious diseases or metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action and the potential side effects of this compound.
Conclusion
This compound is a promising compound with potential applications in various scientific research fields. Its simple synthesis method and significant biochemical and physiological effects make it an attractive lead compound for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications in other fields.
合成法
The synthesis of 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylacetamide involves the reaction of 3-bromopyridine-2-thiol with N,N-dimethylacetamide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The yield of the reaction is typically in the range of 60-70%.
科学的研究の応用
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylacetamide has shown potential applications in various scientific research fields. One of the primary applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential as an anti-inflammatory agent and a treatment for Alzheimer's disease.
特性
IUPAC Name |
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2OS/c1-12(2)8(13)6-14-9-7(10)4-3-5-11-9/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIGZTUFDLWGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=C(C=CC=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-3-yl)-1,3-thiazole](/img/structure/B7593893.png)
![2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7593903.png)



![Ethyl 2-[cyclohexyl-[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate](/img/structure/B7593926.png)

![1-cyano-N-[[4-(2-methoxyphenoxy)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B7593933.png)
![3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine](/img/structure/B7593945.png)

![2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593959.png)
![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)